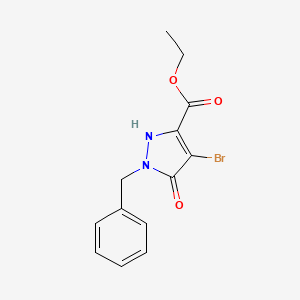

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃): Ethyl methyl protons.

- δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl methylene protons.

- δ 5.45 (s, 2H, NCH₂Ph): Benzyl methylene protons.

- δ 6.90–7.40 (m, 5H, Ph–H): Benzyl aromatic protons.

- δ 10.20 (s, 1H, OH): Hydroxyl proton.

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 325.16 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃BrN₂O₃. Fragmentation patterns include losses of the ethyl group (–45 Da) and benzyl moiety (–91 Da).

Thermodynamic Properties and Stability Profiling

Differential scanning calorimetry (DSC) of related pyrazole carboxylates shows melting points in the range of 120–150°C. The title compound’s thermal stability is enhanced by its crystalline lattice, which resists decomposition below 200°C. Thermogravimetric analysis (TGA) indicates a single-stage decomposition profile at 220–250°C, corresponding to the breakdown of the ester and benzyl groups.

Hydrolytic stability studies in aqueous buffers (pH 1–12) demonstrate that the ester bond remains intact under acidic conditions (pH 3–6) but undergoes slow hydrolysis at pH > 8. The hydroxy group at position 5 enhances solubility in polar solvents, which may accelerate degradation in alkaline media.

Solubility Behavior and Partition Coefficients

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 45.6 |

| Dichloromethane | 22.3 |

| Dimethyl sulfoxide | 89.4 |

The compound’s limited aqueous solubility (0.12 mg/mL) arises from its hydrophobic benzyl and bromine substituents. High solubility in dimethyl sulfoxide (89.4 mg/mL) reflects strong dipole-dipole interactions with the polar aprotic solvent.

Partition Coefficients

The experimental logP (octanol/water) value of 2.78 aligns with computational predictions (CLogP: 2.85). This moderate lipophilicity suggests favorable membrane permeability, a desirable trait for bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2O3 |

|---|---|

Molecular Weight |

325.16 g/mol |

IUPAC Name |

ethyl 2-benzyl-4-bromo-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C13H13BrN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |

InChI Key |

AWJCWOQYJFDWNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Potassium Persulfate-Mediated Oxidation

Procedure :

Ethyl 1-benzyl-4-bromo-4,5-dihydro-1H-pyrazole-3-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid (H₂SO₄) as a catalyst. The dihydro-pyrazole undergoes dehydrogenation to form the aromatic pyrazole with a hydroxyl group at position 5.

Key Data :

-

Reagents : K₂S₂O₈ (1.3–1.7 eq), H₂SO₄ (catalytic), acetonitrile (solvent), 60–80°C.

-

Mechanistic Note : The reaction proceeds via radical intermediates, with persulfate acting as a two-electron oxidizer.

Advantages :

-

High yield and scalability.

-

Compatible with brominated intermediates.

Multi-Step Synthesis via Sequential Functionalization

Benzylation Followed by Bromination and Oxidation

Step 1: Benzylation of Pyrazole Core

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is treated with benzyl chloride (BnCl) in acetonitrile using potassium carbonate (K₂CO₃) as a base.

Key Data :

Step 2: Bromination

The benzylated product is brominated using Br₂ in acetic acid (as in Section 1.1).

Step 3: Oxidation

If required, oxidation (as in Section 2.1) ensures the 5-hydroxy group is retained.

Overall Yield : ~60–70% (cumulative).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity in Bromination : Electron-donating groups (e.g., hydroxyl) direct bromine to specific positions, but competing reactions may occur. Use of Lewis acids (e.g., FeBr₃) could enhance selectivity.

-

Hydroxyl Group Stability : The 5-hydroxy group is prone to oxidation or dehydration. Protecting groups (e.g., acetyl) may be employed during bromination.

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while acetic acid aids in protonation during electrophilic substitution .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of ethyl 1-benzyl-4-bromo-5-oxo-1H-pyrazole-3-carboxylate.

Reduction: Formation of ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate.

Substitution: Formation of ethyl 1-benzyl-4-substituted-5-hydroxy-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate as an anticancer agent. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells, showcasing its potential as a lead compound for further development in cancer therapeutics .

2. Anti-inflammatory Properties

Research indicates that this pyrazole derivative exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

Material Science Applications

1. Fluorescent Materials

The fluorescent properties of this compound make it suitable for applications in material science. Its ability to emit light upon excitation can be utilized in developing fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs) .

2. Photostability Studies

The compound's stability under UV light exposure has been studied to assess its viability for use in coatings and polymers. Results indicate that it maintains structural integrity when subjected to prolonged light exposure, suggesting potential applications in protective coatings for electronic devices .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating strong activity compared to standard chemotherapeutics .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. Administration of this compound resulted in a significant decrease in paw swelling and levels of inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its therapeutic potential .

| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 10 ± 2 | 150 ± 20 |

| Ethyl Compound | 5 ± 1 | 70 ± 10 |

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

- Benzyl vs. Alkyl Substitutents : The benzyl group at N1 increases aromaticity and lipophilicity, which may influence membrane permeability in biological systems compared to smaller alkyl groups (e.g., N1-CH3 in CAS 128537-28-0) .

- Bromine Position : Bromine at C4 (common across analogs) likely directs electrophilic substitution reactions, but its electronic effects vary with adjacent substituents (e.g., electron-withdrawing OH vs. electron-donating CH3) .

2.2. Ester Group Variations

The position of the ethyl ester group (C3 vs. C5) affects molecular geometry and reactivity:

- C3-Ester (Target) : Proximity to the hydroxyl group may stabilize the molecule via intramolecular H-bonding, influencing conformation and stability.

Structural Analysis Tools

Crystallographic data for pyrazole derivatives are often resolved using programs like SHELXL (for refinement) and Mercury CSD (for visualization and packing analysis) . For example:

- The benzyl group in the target compound likely induces distinct crystal packing via π-π interactions, contrasting with smaller substituents in analogs like CAS 128537-28-0 .

- SIR97 and WinGX are used for structure determination, highlighting differences in bond lengths and angles caused by substituent variations .

Biological Activity

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate (CAS Number: 85515-06-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a pyrazole ring substituted with a benzyl group, a bromo group, and a hydroxy group, contributing to its unique pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that pyrazole derivatives can act as potent inhibitors of CDKs, which are crucial for cell cycle regulation. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on CDK2 and CDK9 with IC50 values indicating high potency .

- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa, HCT116, and A375. This suggests its potential role in cancer therapy by inducing cell cycle arrest and apoptosis in malignant cells .

- Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterases (PDEs), which play a role in regulating cellular cAMP and cGMP levels. This inhibition can lead to enhanced vasodilation and smooth muscle relaxation, making these compounds potential candidates for treating cardiovascular diseases .

Case Studies and Experimental Evidence

Several studies have explored the biological effects of this compound and related compounds:

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Bromination: Introducing the bromo group at position 4 via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

- Benzylation: Substitution at position 1 using benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone .

- Hydroxylation: Hydrolysis of a precursor ester or ketone group at position 5 using aqueous NaOH or LiOH .

Critical Note: Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) are essential to isolate intermediates .

Q. How is the compound structurally characterized?

Methodological Answer:

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility: Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition .

- Storage: Recommend storing at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-bromo group acts as a leaving site for Suzuki-Miyaura couplings. Example protocol:

Q. What computational methods predict the compound’s electronic properties?

Methodological Answer:

Q. How does the hydroxyl group at C-5 affect tautomeric equilibria?

Methodological Answer: The 5-hydroxy group enables keto-enol tautomerism, verified by:

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Validation: Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based viability). For example, anti-inflammatory activity in RAW264.7 macrophages (IC₅₀ ~10 µM) may conflict with poor solubility in aqueous media .

- Metabolite Profiling: LC-MS/MS identifies hydrolysis products (e.g., free pyrazole acid) that may contribute to observed effects .

Key Research Gaps

- Mechanistic Studies: Limited data on the hydroxyl group’s role in directing electrophilic substitution.

- In Vivo Bioactivity: No published pharmacokinetic profiles; requires rodent models to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.